1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one
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Overview
Description
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one is an organic compound with the molecular formula C17H24BNO3 This compound features a piperidin-2-one ring substituted with a phenyl group that is further functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling Reaction: The boronic ester is then coupled with a piperidin-2-one derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one largely depends on the specific reactions it undergoes. For instance, in cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic partner. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, enabling the coupling process.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the piperidin-2-one ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronic ester group but without the phenyl and piperidin-2-one moieties.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester functionality but different overall structure.
Uniqueness
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one is unique due to the combination of the boronic ester group with the piperidin-2-one ring, providing a versatile scaffold for various synthetic applications
Properties
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-5-6-10-14(13)19-12-8-7-11-15(19)20/h5-6,9-10H,7-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXTVNARRJDSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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